molecular formula C16H14Cl2FN3OS2 B4548964 N-(2,4-dichlorophenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

N-(2,4-dichlorophenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No.: B4548964
M. Wt: 418.3 g/mol
InChI Key: VONCPEBROWFOOJ-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H14Cl2FN3OS2 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.9939380 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques and Mass Spectrometry : Research has shown the preparation of hydrazinecarbothioamide derivatives through various synthesis methods. For instance, compounds were synthesized by reacting specific isothiocyanatobenzene with hydrazine hydrate, further reacted with aromatic aldehydes to produce hydrazinecarbothioamides. These compounds were characterized using spectroscopic methods and mass spectrometry, which provided insights into their molecular modeling and fragmentation pathways, offering a foundation for understanding the chemical nature and potential applications of N-(2,4-dichlorophenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide (E. Ramadan, 2019).

Biological Applications

Antibacterial and Antioxidant Agents : Novel thiosemicarbazones derived from hydrazinecarbothioamide compounds have been evaluated for their antibacterial and antioxidant properties. Certain derivatives exhibited significant inhibition potency against Gram-positive pathogens and possessed antioxidant activity, highlighting the potential of these compounds in developing new therapeutic agents (A. Karaküçük-İyidoğan et al., 2014).

Chemical Sensors : Hydrazine-carbothioamide-based compounds have been used to develop fluorescent chemosensors for the detection of metal ions such as Zn2+. These chemosensors exhibit selective fluorescence emission, demonstrating their potential in environmental monitoring and biological applications (Boeon Suh et al., 2022).

Material Science and Corrosion Inhibition

Corrosion Inhibition : Studies have also explored the use of hydrazinecarbothioamide derivatives as corrosion inhibitors for metals in acidic environments. These compounds have shown efficacy in inhibiting corrosion, acting through adsorption and forming protective layers on metal surfaces. This application is crucial in industrial settings to prolong the lifespan of metal components and structures (P. Kumari et al., 2017).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2FN3OS2/c17-11-3-6-14(13(18)7-11)20-16(24)22-21-15(23)9-25-8-10-1-4-12(19)5-2-10/h1-7H,8-9H2,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONCPEBROWFOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NNC(=S)NC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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